molecular formula C99H173N29O32S B592206 H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH CAS No. 139227-42-2

H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH

Cat. No.: B592206
CAS No.: 139227-42-2
M. Wt: 2313.704
InChI Key: UGBRDKWUHRXHEN-LLWGBTACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH” is a peptide consisting of 24 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: N-hydroxysuccinimide (NHS) esters for tagging reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Tagged or modified peptides.

Scientific Research Applications

Chemistry

Peptides like “H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH” are used as building blocks in the synthesis of more complex molecules. They serve as models for studying protein folding and interactions.

Biology

In biological research, peptides are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. They can also act as inhibitors or activators of specific biological processes.

Medicine

Peptides have therapeutic potential in medicine. They can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases. Peptides can also serve as vaccines or diagnostic agents.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability and bioavailability.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2: Another peptide with a different sequence but similar structural properties.

    H-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-OH: A homopolymeric peptide with repetitive glycine residues.

Uniqueness

The uniqueness of “H-Asn-Ala-Gln-Thr-Ser-Val-Ser-Pro-Ser-Lys-Val-Ile-Leu-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Cys-OH” lies in its specific sequence, which determines its biological activity and potential applications. The presence of cysteine allows for the formation of disulfide bonds, adding to its structural stability and functional diversity.

Properties

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H173N29O32S/c1-18-50(14)75(93(154)115-59(35-45(4)5)96(157)127-32-22-26-65(127)87(148)113-55(25-21-31-106-99(104)105)80(141)108-37-69(137)107-38-70(138)110-60(39-129)85(146)122-71(46(6)7)89(150)114-58(34-44(2)3)83(144)121-74(49(12)13)92(153)126-77(53(17)134)95(156)119-64(43-161)98(159)160)124-91(152)73(48(10)11)120-81(142)56(24-19-20-30-100)112-84(145)61(40-130)116-88(149)66-27-23-33-128(66)97(158)63(42-132)118-90(151)72(47(8)9)123-86(147)62(41-131)117-94(155)76(52(16)133)125-82(143)57(28-29-67(102)135)111-78(139)51(15)109-79(140)54(101)36-68(103)136/h44-66,71-77,129-134,161H,18-43,100-101H2,1-17H3,(H2,102,135)(H2,103,136)(H,107,137)(H,108,141)(H,109,140)(H,110,138)(H,111,139)(H,112,145)(H,113,148)(H,114,150)(H,115,154)(H,116,149)(H,117,155)(H,118,151)(H,119,156)(H,120,142)(H,121,144)(H,122,146)(H,123,147)(H,124,152)(H,125,143)(H,126,153)(H,159,160)(H4,104,105,106)/t50-,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBRDKWUHRXHEN-LLWGBTACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H173N29O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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